

Application Notes and Protocols: Cranad 2 for Research Use

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Compound of Interest

Compound Name: Cranad 2

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Introduction

Cranad 2 is a near-infrared (NIR) fluorescent probe specifically designed for the detection of Amyloid- β (A β) plaques, a primary pathological hallmark of Alzheimer's disease.^{[1][2][3][4]} As a curcumin-derivatized compound, **Cranad 2** exhibits a high affinity for A β aggregates and possesses the crucial ability to penetrate the blood-brain barrier, making it a valuable tool for both in vitro and in vivo studies.^{[1][2][3][4][5]} Its mechanism of action involves a significant increase in fluorescence intensity and a notable blue shift in its emission spectrum upon binding to A β aggregates, providing a high-contrast signal for imaging applications.^{[5][6][7][8]}

These characteristics make **Cranad 2** a powerful probe for researchers investigating the progression of Alzheimer's disease, screening potential therapeutic agents, and conducting fundamental research into the mechanisms of amyloid plaque formation.

Physicochemical and Photophysical Properties

A summary of the key properties of **Cranad 2** is presented below for easy reference.

Property	Value	Reference
Chemical Name	(T-4)-[(1E,6E)-1,7-Bis[4-(dimethylamino)phenyl]-1,6-heptadiene-3,5-dionato-kO3,kO5]difluoroboron	[3][4][6]
CAS Number	1193447-34-5	[1][2][3][4][6]
Molecular Formula	C ₂₃ H ₂₅ BF ₂ N ₂ O ₂	[1][4][6]
Molecular Weight	410.26 g/mol	[1][3][4]
Binding Affinity (Kd)	38 nM for Aβ aggregates	[1][2][3][5][8]
Excitation Maximum (λ _{ex})	~640 nm (in PBS)	[3]
Emission Maximum (λ _{em})	~805 nm (unbound in PBS), ~715 nm (bound to Aβ aggregates)	[3][5][7][8]
Fluorescence Increase	~70-fold upon binding to Aβ aggregates	[5][6][7][8]
Quantum Yield	0.006 (in PBS) to 0.40 (bound to Aβ aggregates)	[7]
log P	3	[5][8]
Purity	≥98% (HPLC)	[2][3][4]

Experimental Protocols

I. Synthesis of **Cranad 2**

The synthesis of **Cranad 2** is based on the procedure reported by Ran et al. (2009).[5][7][8][9]
The process involves a key condensation reaction.

Materials:

- 4-(Dimethylamino)benzaldehyde

- 2,4-Pentanedione
- Boric anhydride
- Tri(n-butyl) borate
- N,N-Diisopropylethylamine (DIPEA)
- Boron trifluoride diethyl etherate ($\text{BF}_3 \cdot \text{OEt}_2$)
- Toluene
- Methanol
- Ethyl acetate
- Hexane

Protocol:

- Step 1: Synthesis of the Curcumin Analog Precursor.
 - Dissolve 4-(dimethylamino)benzaldehyde and 2,4-pentanedione in a suitable solvent such as toluene.
 - Add boric anhydride and tri(n-butyl) borate to the mixture.
 - Add N,N-diisopropylethylamine (DIPEA) dropwise while stirring.
 - Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - After completion, cool the mixture and perform an acidic workup.
 - Purify the resulting intermediate product by column chromatography on silica gel.
- Step 2: Formation of the Difluoroboron Complex (**Cranad 2**).

- Dissolve the purified curcumin analog precursor from Step 1 in a suitable solvent like toluene.
- Add boron trifluoride diethyl etherate ($\text{BF}_3 \cdot \text{OEt}_2$) to the solution.
- Stir the reaction mixture at room temperature for a specified period, again monitoring by TLC.
- Upon completion, quench the reaction and perform an appropriate workup.

II. Purification of **Cranad 2**

Purification is critical to ensure the high purity ($\geq 98\%$) required for reliable experimental results.

Materials:

- Crude **Cranad 2** product
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexane, dichloromethane)
- High-performance liquid chromatography (HPLC) system (for purity analysis)

Protocol:

- Column Chromatography:
 - Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane).
 - Dissolve the crude **Cranad 2** in a minimal amount of a suitable solvent (e.g., dichloromethane).
 - Load the dissolved sample onto the column.
 - Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane/ethyl acetate gradient).

- Collect fractions and analyze them by TLC to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified **Cranad 2**.
- Purity Assessment (HPLC):
 - Dissolve a small sample of the purified **Cranad 2** in a suitable solvent (e.g., DMSO).[4]
 - Analyze the sample using a reverse-phase HPLC system with a suitable column (e.g., C18).
 - Use an appropriate mobile phase and detection wavelength to obtain a chromatogram.
 - The purity should be $\geq 98\%$ for research applications.[2][3][4]

III. Application Protocol: In Vitro Detection of A β Aggregates

This protocol describes the use of **Cranad 2** to detect synthetic A β aggregates in a solution-based assay.

Materials:

- Synthetic A β peptide (e.g., A β_{1-40} or A β_{1-42})
- Phosphate-buffered saline (PBS), pH 7.4
- **Cranad 2** stock solution (e.g., in DMSO)
- Fluorometer or plate reader capable of NIR fluorescence detection

Protocol:

- Preparation of A β Aggregates:
 - Prepare A β aggregates by incubating a solution of the A β peptide in PBS at 37°C for several days with gentle agitation, as described in the literature.
- Binding Assay:

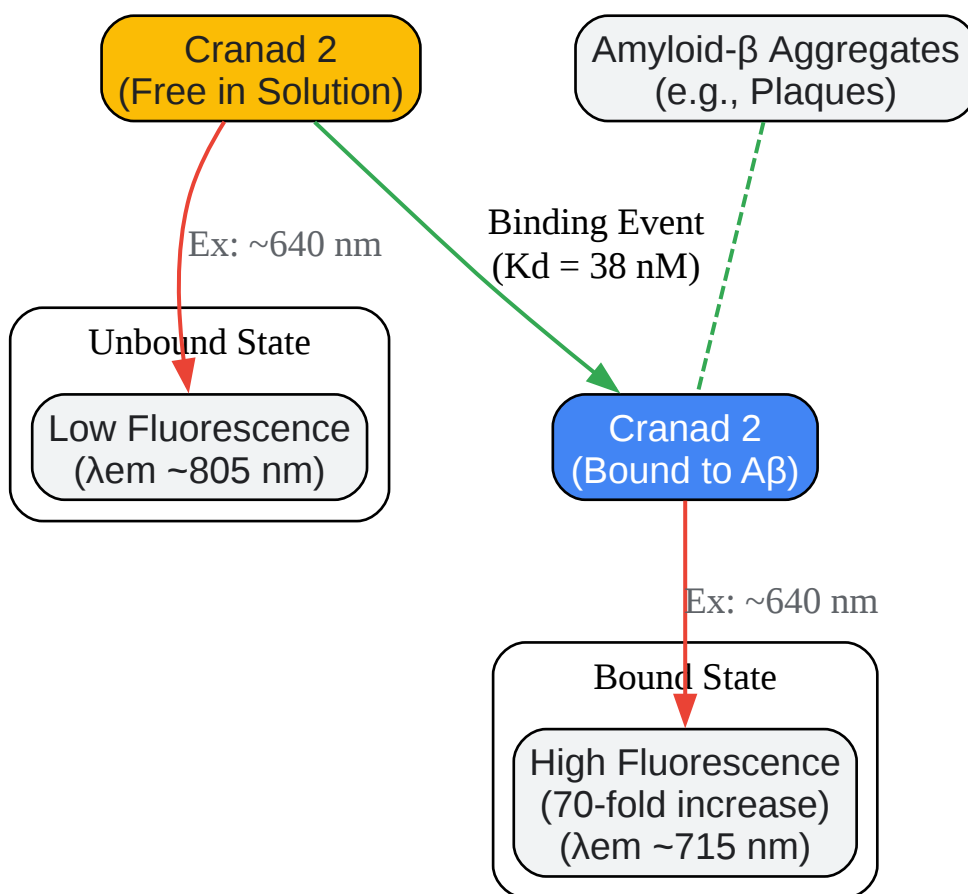
- Prepare a series of dilutions of the A β aggregate solution in PBS.
- Add **Cranad 2** to each dilution to a final concentration in the nanomolar range (e.g., 2.5 nM to 300 nM).^[7]
- Incubate the samples at room temperature for a short period to allow for binding.
- Fluorescence Measurement:
 - Measure the fluorescence intensity of each sample using a fluorometer.
 - Set the excitation wavelength to approximately 640 nm and record the emission spectrum, noting the peak intensity around 715 nm.^[7]
 - A significant increase in fluorescence intensity at 715 nm compared to a **Cranad 2**-only control indicates the presence of A β aggregates.

Visualizations



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Caption: Workflow for the synthesis, purification, and quality control of **Cranad 2**.



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Caption: Mechanism of **Cranad 2** fluorescence upon binding to Amyloid- β aggregates.

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